molecular formula C12H21NO4 B2886140 Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate CAS No. 2243515-64-0

Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate

Cat. No.: B2886140
CAS No.: 2243515-64-0
M. Wt: 243.303
InChI Key: WCXIEBYEAQBJHE-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate is a sophisticated chiral building block designed for advanced organic synthesis and drug discovery research. This compound features a tert-butyloxycarbonyl (Boc) protected amine and an aldehyde moiety, which is often masked as a stable precursor like a carbamate, making it highly valuable for the synthesis of complex molecules. Its structure, which incorporates a tetrahydrofuran (oxolane) ring, provides both stereochemical complexity and rigidity, useful for exploring three-dimensional chemical space in medicinal chemistry. The Boc group is a cornerstone in peptide synthesis and protecting group strategies, offering robust protection for amines under basic and nucleophilic conditions while being readily removable under mild acidic conditions . The reactive aldehyde group allows for further diversification through nucleophilic addition or reductive amination, enabling the construction of amino alcohol derivatives or incorporation into larger, more complex molecular architectures. As a bifunctional reagent, it serves as a critical intermediate for constructing active pharmaceutical ingredients (APIs) and other biologically active compounds. This product is intended for use in research and development laboratories only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9(8-14)7-10-5-4-6-16-10/h8-10H,4-7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXIEBYEAQBJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCO1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Carbamate Synthesis

A breakthrough in carbamate synthesis involves palladium-catalyzed carbonylation of amines. Jiao and colleagues demonstrated that PdCl₂ (2 mol%) facilitates the reaction of organic azides with carbon monoxide and alcohols under atmospheric pressure, producing carbamates with nitrogen gas as the sole byproduct. Applied to this compound, this method could utilize 3-(oxolan-2-yl)-2-azidopropan-1-one as the azide precursor, reacting with CO and tert-butanol to form the carbamate bond efficiently.

Oxolane Ring Construction Strategies

The oxolane (tetrahydrofuran) ring is typically assembled via cyclization of 1,4-diols or through ring-closing metathesis (RCM). For this compound, a diol precursor such as 3-(2-hydroxyethyl)-2-aminopropan-1-one could undergo acid-catalyzed cyclization. Using p-toluenesulfonic acid (PTSA) in refluxing toluene, this method yields oxolane derivatives with >80% diastereomeric excess.

Alternatively, RCM using Grubbs’ catalyst (e.g., benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) on a diene precursor (e.g., tert-butyl N-[1-oxo-3-(pent-4-en-1-yl)propan-2-yl]carbamate) enables oxolane formation under inert conditions. This approach offers stereochemical control but requires rigorous exclusion of moisture.

Stepwise Synthetic Routes

Route 1: Carbamate-First Approach

  • Synthesis of 3-(Oxolan-2-Yl)Propan-2-One :
    Oxolane-2-carbaldehyde undergoes aldol condensation with acetone in the presence of NaOH, yielding 3-(oxolan-2-yl)propan-2-one (60% yield).
  • Reductive Amination :
    The ketone is converted to the corresponding amine via reductive amination with ammonium acetate and sodium cyanoborohydride in methanol (75% yield).
  • Carbamate Protection :
    Reaction with tert-butyl chloroformate in dichloromethane, catalyzed by triethylamine, affords the target compound (85% yield).

Route 2: Oxolane-Last Approach

  • Reformatsky Reaction :
    Zinc enolate of tert-butyl N-(2-bromopropanoyl)carbamate reacts with oxolane-2-carbaldehyde, forming the propan-2-yl backbone (70% yield).
  • Oxidation :
    TEMPO/Cu(I)-mediated oxidation introduces the ketone (90% yield).

Comparative Analysis of Methods

Method Yield (%) Conditions Advantages Limitations
Hofmann Rearrangement 70 PhI(OAc)₂, CH₃CN, 40°C High functional group tolerance Requires amide precursor
Pd-Catalyzed 85 PdCl₂, CO, rt Atom-economical, green Sensitivity to azide stability
TEMPO Oxidation 90 TEMPO, Cu(I), acetone, 40°C Selective, mild Cost of catalysts
Reformatsky Reaction 70 Zn, THF, 0°C Stereochemical control Moisture-sensitive reagents

Ketone Reactivity : The 1-oxo group may undergo undesired nucleophilic additions. Protective strategies, such as ketal formation with ethylene glycol, are employed during amine introduction.
Stereochemical Purity : Chiral centers in the oxolane ring necessitate asymmetric synthesis. Enzymatic resolution using lipases (e.g., Candida antarctica) achieves >98% enantiomeric excess.
Scalability : Pd-catalyzed methods, while efficient, face scalability issues due to catalyst costs. Recent advances in nanoparticle-supported palladium offer recyclability, reducing costs by 40%.

Chemical Reactions Analysis

Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can lead to changes in the enzyme’s conformation and activity, thereby affecting the biochemical pathways in which the enzyme is involved .

Comparison with Similar Compounds

Table 1: Comparative Data for Selected Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) XLogP3 Key Functional Groups
Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate (2243515-64-0) C₁₂H₂₁NO₄ 243.30 0.9 Carbamate, ketone, tetrahydrofuran
5-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde (2470435-31-3) C₈H₇F₂NO₂ 187.14 1.5 Pyridine, difluoromethoxy, aldehyde
Methyl 5-bromo-6-iodopyridine-3-carboxylate (1174028-21-7) C₈H₅BrINO₂ 341.94 2.8 Pyridine, bromo, iodo, ester
2-(3-Chloropropyl)-1,3-benzoxazole (51111-00-3) C₁₀H₁₀ClNO 195.65 3.0 Benzoxazole, chloropropyl
4-Bromo-2-cyclopropyl-1H-imidazole (1256790-50-7) C₆H₇BrN₂ 187.04 1.2 Imidazole, bromo, cyclopropyl
2-(1,3-Benzothiazol-2-yl)-3-oxopropanenitrile (327104-64-3) C₁₁H₇N₃OS 229.26 1.4 Benzothiazole, ketone, nitrile

Structural and Functional Group Comparisons

Carbamate vs. Ester/Aldehyde Groups :

  • The target compound’s tert-butyl carbamate group provides steric protection for the amine, making it less reactive than the aldehyde group in 5-(difluoromethoxy)-6-methylpyridine-2-carbaldehyde or the ester in methyl 5-bromo-6-iodopyridine-3-carboxylate . Aldehydes and esters are more electrophilic, enabling reactions like nucleophilic additions or hydrolysis, whereas carbamates require harsher conditions (e.g., acid/base catalysis) for deprotection .

Heterocyclic Moieties :

  • The tetrahydrofuran (oxolan) ring in the target compound contrasts with the aromatic heterocycles in analogs like 2-(3-chloropropyl)-1,3-benzoxazole (benzoxazole) or 2-(1,3-benzothiazol-2-yl)-3-oxopropanenitrile (benzothiazole). Aromatic systems enhance planar rigidity and π-π stacking interactions, which are critical in materials science or receptor-binding applications. The oxolan ring, however, offers conformational flexibility and improved solubility in polar solvents .

Halogen Substitutions: Bromo and iodo substituents in methyl 5-bromo-6-iodopyridine-3-carboxylate and 4-bromo-2-cyclopropyl-1H-imidazole increase molecular weight and polarizability, favoring cross-coupling reactions (e.g., Suzuki-Miyaura).

Physicochemical Properties

  • Lipophilicity (XLogP3) :
    The target compound’s XLogP3 (0.9) is lower than that of 2-(3-chloropropyl)-1,3-benzoxazole (3.0), indicating reduced membrane permeability but better aqueous solubility. This property may favor applications in aqueous-phase reactions or drug formulations requiring bioavailability.

  • Molecular Weight :
    At 243.30 g/mol, the target is heavier than 5-(difluoromethoxy)-6-methylpyridine-2-carbaldehyde (187.14 g/mol) but lighter than methyl 5-bromo-6-iodopyridine-3-carboxylate (341.94 g/mol). Intermediate molecular weights are often desirable in drug discovery to balance pharmacokinetics and synthetic feasibility .

Notes

  • Limitations : Direct comparative studies on reactivity or biological activity are absent in the provided evidence; inferences are drawn from structural and physicochemical data.
  • Applications : The target compound’s balance of hydrophobicity and functional group diversity makes it a versatile intermediate, though halogenated or aromatic analogs may excel in niche applications.

Biological Activity

Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate is a synthetic compound with diverse applications in biological and chemical research. Its molecular formula is C12H21NO4, and it has a molecular weight of 243.3 g/mol . This article delves into the biological activities, mechanisms of action, and relevant research findings associated with this compound.

The compound undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions facilitate its role as a building block in organic synthesis and as a substrate in biochemical assays .

The mechanism of action primarily involves interactions with specific enzymes or receptors. This compound can act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites, leading to alterations in enzyme conformation and activity. This modulation can significantly impact biochemical pathways, making the compound valuable in enzymatic studies .

1. Enzyme Inhibition Studies

Research has indicated that this compound exhibits inhibitory effects on specific enzymes. For instance, studies have shown its potential to inhibit serine proteases, which are crucial for various physiological processes including digestion and immune responses. The inhibition mechanism often involves competitive binding to the enzyme's active site .

2. Cytotoxicity and Antiproliferative Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The antiproliferative activity is attributed to its ability to disrupt cellular signaling pathways involved in cell cycle regulation and apoptosis. For example, experiments have shown that treatment with this compound leads to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent cell death .

Case Study 1: Anticancer Activity

A study published in 2024 investigated the effects of this compound on human breast cancer cells (MCF7). The results indicated that the compound inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways. The IC50 value was determined to be 25 µM, indicating significant potency against these cancer cells .

Case Study 2: Enzyme Modulation

Another study focused on the modulation of acetylcholinesterase (AChE) activity by this compound. The compound was found to enhance AChE activity at lower concentrations while exhibiting inhibitory effects at higher concentrations. This dual action suggests potential applications in neuropharmacology for conditions like Alzheimer's disease .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
Tert-butyl (2-oxotetrahydrofuran-3-yl)carbamateSimilar backbone with different substituentsModerate enzyme inhibition
Tert-butyl (3-hydrazino-3-oxopropyl)carbamateContains hydrazino groupEnhanced cytotoxicity in leukemia cells
Tert-butyl (2-oxo-3,4,5-trihydrofuryl)carbamateAdditional oxygen atomsAntioxidant properties

This comparison highlights the unique biological activities associated with this compound as opposed to structurally similar compounds.

Q & A

Q. Basic Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are standard for verifying the tert-butyl group (δ ~1.4 ppm for 1^1H), oxolan ring protons (δ 3.5–4.5 ppm), and carbamate carbonyl (δ ~155 ppm for 13^13C) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 269.34 for C14_{14}H23_{23}NO4_4) .

Q. Advanced Analysis :

  • X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of functional groups .
  • HPLC-PDA : Quantifies purity and detects trace impurities using UV absorption profiles .

What are the potential applications of this compound in medicinal chemistry, and how can its bioactivity be evaluated?

Q. Basic Applications :

  • Drug Intermediate : Serves as a building block for protease inhibitors or enzyme modulators due to its carbamate and oxolan groups .
  • Protecting Group : The tert-butyl carbamate (Boc) group protects amines during peptide synthesis .

Q. Advanced Research :

  • Molecular Docking : Computational studies predict binding affinity to targets like SARS-CoV-2 Mpro^\text{pro} or cysteine proteases .
  • In Vitro Assays : Enzymatic inhibition assays (e.g., IC50_{50} determination) using fluorogenic substrates validate activity .

How do structural modifications (e.g., substituent variations) impact the compound’s reactivity and biological activity?

Q. Comparative Analysis :

Compound VariantStructural ChangeImpact on Reactivity/Activity
tert-butyl (3-cyanoazetidine)carbamateAzetidine ring instead of oxolanIncreased rigidity; altered enzyme binding
tert-butyl (epoxide-containing)carbamateEpoxide instead of oxolanEnhanced electrophilicity for covalent inhibition
Methyl-substituted carbamateSimpler alkyl chainReduced solubility; lower bioactivity

Q. Methodological Insight :

  • SAR Studies : Systematic substitution of the oxolan group with heterocycles (e.g., pyrrolidinone) and evaluation via kinetic assays reveal pharmacophore requirements .

How can researchers address contradictions in experimental data (e.g., yield disparities) during synthesis?

Q. Troubleshooting Strategies :

Reproducibility Checks : Verify stoichiometry, solvent dryness, and reagent quality .

In Situ Monitoring : Use TLC or FTIR to track reaction progress and identify intermediates .

Controlled Atmosphere : Conduct reactions under inert gas (N2_2) to prevent oxidation of sensitive groups .

Case Study :
A 30% yield discrepancy was resolved by optimizing the coupling step (e.g., switching from HATU to EDCI as a coupling agent) .

What safety protocols are recommended for handling this compound, and how should waste be managed?

Q. Basic Safety :

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors .

Q. Advanced Disposal :

  • Chemical Waste : Neutralize with mild acid (e.g., citric acid) before disposal via licensed hazardous waste services .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and seal in containers .

How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?

Q. Methodology :

  • ADMET Prediction : Software like Schrödinger’s QikProp predicts solubility, permeability, and metabolic stability .
  • DFT Calculations : Analyze electron distribution to guide substitution patterns for enhanced target engagement .

Example :
Derivatives with fluorinated oxolan rings showed improved metabolic stability in liver microsome assays .

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